Alloimperatorin methyl ether
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Overview
Description
7H-Furo3,2-gbenzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- is a complex organic compound with the molecular formula C17H16O5. It is known for its unique structure, which includes a furobenzopyran core with methoxy and methylbutenyl substituents. This compound is also referred to by several other names, including Ammidin, Imperatorin, and Marmelosin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo3,2-gbenzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- typically involves multiple steps. One common method starts with phloroglucinol and ethyl propiolate, which undergo etherification, iodination, Pechmann condensation, coupling reaction, hydrolysis, and decarboxylation . These reactions are carried out under normal pressure with mild conditions and relatively simple post-treatment processes.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7H-Furo3,2-gbenzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
7H-Furo3,2-gbenzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7H-Furo3,2-gbenzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ammidin
- Imperatorin
- Marmelosin
- Pentosalen
- 8-Isopentenyloxypsoralene
Uniqueness
7H-Furo3,2-gbenzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- is unique due to its specific substituents and structural configuration.
Properties
CAS No. |
10523-54-3 |
---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
9-methoxy-4-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H16O4/c1-10(2)4-5-11-12-6-7-14(18)21-16(12)17(19-3)15-13(11)8-9-20-15/h4,6-9H,5H2,1-3H3 |
InChI Key |
IJGVCIJASVIUAA-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)OC)C |
Canonical SMILES |
CC(=CCC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)OC)C |
Origin of Product |
United States |
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